1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane

Description

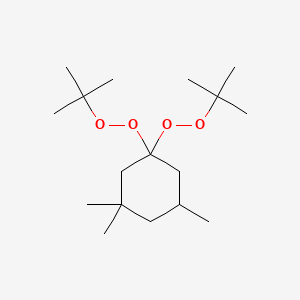

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (CAS 6731-36-8), also known as Luperox 231 or Trigonox 29, is a liquid organic peroxide widely employed as a radical initiator and crosslinking agent in polymer synthesis, particularly for rubbers like ethylene propylene diene monomer (EPDM) and silicones . Its molecular formula is C₁₇H₃₄O₄, with a molecular weight of 302.45 g/mol. Structurally, it features two tert-butylperoxy groups attached to a 3,3,5-trimethylcyclohexane backbone, contributing to its moderate thermal stability and reactivity .

Key physical properties include a density of 0.895–0.95 g/cm³, boiling point of ~403°C (estimated), and flash point of 62–108.7°C. It is insoluble in water but miscible in organic solvents . Safety data classify it as an oxidizing agent (UN 3101, Hazard Class B) with a recommended storage temperature below 25°C to prevent decomposition .

Properties

IUPAC Name |

1,1-bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H34O4/c1-13-10-16(8,9)12-17(11-13,20-18-14(2,3)4)21-19-15(5,6)7/h13H,10-12H2,1-9H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NALFRYPTRXKZPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(OOC(C)(C)C)OOC(C)(C)C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H34O4 | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 58% WITH INERT SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4020165 | |

| Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Peroxide dissolved in an organic solvent. Responders should try to identify solvent., 1,1-di-(tert-butylperoxy)-3,3,5-trimethyl cyclohexane appears as a liquid. Generally stored or shipped with not more than 58% inert solid because of the explosion hazard it represents., Liquid | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Peroxide, 1,1'-(3,3,5-trimethylcyclohexylidene)bis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

6731-36-8, 6731-86-8 | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 57% IN SOLUTION] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1936 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE, [<= 58% WITH INERT SOLID] | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1937 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-DI-(TERT-BUTYLPEROXY)-3,3,5-TRIMETHYL CYCLOHEXANE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/1935 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6731-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Bis(t-butylperoxy)-3,3,5-trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006731368 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006731868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxide, 1,1'-(3,3,5-trimethylcyclohexylidene)bis[2-(1,1-dimethylethyl) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4020165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Di-tert-butyl 3,3,5-trimethylcyclohexylidene diperoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.076 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Fundamental Reaction Mechanism and Starting Materials

The synthesis of 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane revolves around the condensation of 3,3,5-trimethylcyclohexanone with tert-butyl hydroperoxide (TBHP). This reaction follows a nucleophilic addition-elimination mechanism, where the ketone group of 3,3,5-trimethylcyclohexanone reacts with two equivalents of TBHP under acidic catalysis. The general reaction equation is:

$$ \text{3,3,5-Trimethylcyclohexanone} + 2 \, \text{tert-butyl hydroperoxide} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{H}_2\text{O} $$

Key challenges include avoiding over-oxidation, minimizing side reactions, and managing the exothermic nature of the process.

Catalytic Systems and Reaction Optimization

Sulfuric Acid Catalysis

Early industrial methods employed concentrated sulfuric acid (70–98 wt%) as the sole catalyst. For example, a patent by CN102850249A describes a process where 3,3,5-trimethylcyclohexanone reacts with TBHP in the presence of 730 kg catalytic sulfuric acid solution at ambient pressure. The reaction proceeds for 4 hours, yielding a crude product that undergoes neutralization, washing, and vacuum distillation. However, this method faces limitations such as equipment corrosion, high catalyst consumption (up to 0.5:1 catalyst-to-ketone weight ratio), and moderate yields (75–80%).

Mixed Acid Catalysts

To address these issues, CN102336694A introduces a dual-acid catalyst system combining sulfuric acid with secondary acids like phosphoric acid, p-toluenesulfonic acid, or acetic acid. This approach reduces sulfuric acid usage by 30–50% while improving yield to 85–92%. The optimal catalyst composition involves a 0.5:1 to 15:1 weight ratio of sulfuric acid to the secondary acid. For instance, a 10:1 ratio of sulfuric acid to p-toluenesulfonic acid at 0–10°C achieves 89% yield with negligible equipment corrosion.

Table 1: Comparative Performance of Catalytic Systems

| Catalyst System | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Color |

|---|---|---|---|---|

| H₂SO₄ (77 wt%) | 25 | 4 | 78 | Deep yellow |

| H₂SO₄ + H₃PO₄ (5:1) | 10 | 6 | 87 | Pale yellow |

| H₂SO₄ + p-TsOH (10:1) | 0 | 8 | 92 | Colorless |

Solvent Selection and Reaction Kinetics

Non-polar solvents like benzene or hexane are preferred to stabilize the peroxide product and prevent decomposition. The Sigma-Aldrich technical guide notes that the compound’s 10-hour half-life temperature in dibutyl phthalate is 85°C, necessitating reaction temperatures below 40°C to avoid premature decomposition. Kinetic studies reveal a first-order dependence on TBHP concentration, with rate constants (k_d) ranging from 1.2×10⁻⁶ s⁻¹ at 85°C to 4.7×10⁻⁴ s⁻¹ at 145°C in benzene.

Industrial-Scale Process Design

Batch Reactor Configuration

Large-scale production typically uses jacketed glass-lined reactors equipped with reflux condensers and precise temperature control. A representative process from CN102850249A involves:

- Charging 1,169.01 kg TBHP and 3,3,5-trimethylcyclohexanone into the reactor.

- Gradually adding 730 kg sulfuric acid (77 wt%) over 2 hours to control exothermicity.

- Maintaining agitation at 200 rpm for 4 hours at 25–30°C.

- Quenching the reaction with aqueous sodium bicarbonate.

- Washing the organic layer with water until neutral pH.

- Distilling under reduced pressure (1–5 mmHg) to isolate the product.

Purity Enhancement and Analytical Methods

Post-synthesis purification involves fractional distillation under high vacuum (0.1–0.5 mmHg) to separate the target compound from unreacted TBHP and cyclic byproducts. Gas chromatography (GC) with flame ionization detection confirms purity >98%, while Fourier-transform infrared (FTIR) spectroscopy validates the presence of characteristic peroxide O–O stretches at 880–900 cm⁻¹. Nuclear magnetic resonance (NMR) spectra further corroborate structure:

- ¹³C NMR (CDCl₃) : δ 25.1 (tert-butyl C), 32.8 (cyclohexyl CH₂), 39.5 (cyclohexyl CH₃).

Chemical Reactions Analysis

Types of Reactions

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane primarily undergoes decomposition reactions, where it breaks down into free radicals. These free radicals can initiate polymerization reactions, making the compound valuable as a polymerization initiator .

Common Reagents and Conditions

Decomposition: The compound decomposes under heat or in the presence of catalysts such as hydrochloric acid.

Major Products Formed

Scientific Research Applications

In addition to its role in polymerization, TMCH serves as a curing agent for unsaturated polyester resins and vinyl ester resins used in various composite applications such as:

- Bulk Molding Compounds (BMC)

- Sheet Molding Compounds (SMC)

- Pultrusion Processes

The following table outlines its effectiveness as a curing agent:

| Application Type | Resin Type | Curing Temperature (°C) | Performance Benefits |

|---|---|---|---|

| BMC | Unsaturated Polyester | 150 - 180 | Improved mechanical strength and thermal stability. |

| SMC | Vinyl Ester | 150 - 180 | Enhanced resistance to chemical exposure and moisture. |

| Pultrusion | Thermosetting Resins | 150 - 180 | High dimensional stability and durability in final products. |

Case studies indicate that composites cured with TMCH exhibit superior performance characteristics compared to those cured with traditional agents.

Case Study 1: Polymerization of Styrene

A study conducted by Vesta Chemicals demonstrated that using TMCH as an initiator for styrene polymerization at temperatures between 90°C and 120°C resulted in polystyrene with enhanced mechanical properties and lower gel content compared to conventional initiators. The study highlighted that the molecular weight distribution was narrower, leading to improved processing characteristics.

Case Study 2: Curing of Vinyl Ester Resins

Research published by United Initiators showcased the effectiveness of TMCH in curing vinyl ester resins for SMC applications. The results indicated that parts produced with TMCH exhibited a significant increase in tensile strength and impact resistance, making them suitable for automotive and construction applications.

Mechanism of Action

The mechanism of action of 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane involves the generation of free radicals through the decomposition of its peroxide groups. These free radicals can initiate polymerization reactions by reacting with monomers, leading to the formation of polymers. The molecular targets are the monomers, and the pathways involved include radical chain reactions .

Comparison with Similar Compounds

Key Observations :

- The compound’s higher molecular weight and branched structure (vs. DTBP and DCP) enhance its stability at moderate temperatures, reducing premature decomposition during mixing .

- Active oxygen content (10.58%) is intermediate, balancing reactivity and safety compared to DTBP (10.94%) and DCP (5.92%) .

Thermal Decomposition and Crosslinking Kinetics

Thermal decomposition rates and crosslinking efficiency are critical for industrial applications:

| Compound | Activation Energy (kJ/mol) | Half-Life at 100°C (hr) | Crosslinking Time at 150°C (min) |

|---|---|---|---|

| This compound | 114 | 10.2 | 9.5 |

| 1,1-Bis(tert-butylperoxy)cyclododecane | 119 | 0.63 | 4.5 |

| n-Butyl 4,4-bis(tert-butylperoxy) valerate | 129 | 0.81 | 31 |

| Dicumyl peroxide (DCP) | 130 | 0.50 | 59 |

Key Observations :

- The compound decomposes faster than DCP and n-butyl valerate but slower than cyclododecane derivatives, making it suitable for processes requiring moderate curing speeds (e.g., rubber vulcanization at 140–150°C) without scorching .

- Its higher activation energy (114 kJ/mol vs. DTBP’s ~120 kJ/mol) ensures stability during storage but rapid initiation at operational temperatures .

Crosslinking Efficiency and Odor:

Biological Activity

1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane (BBTC), also known as TMCH (trimethylcyclohexane), is an organic peroxide extensively utilized in the rubber manufacturing industry. Its biological activity is a subject of interest due to its potential implications for human health and environmental safety. This article reviews the biological activity of BBTC, focusing on its carcinogenicity, thermal stability, and other relevant biological interactions.

- Molecular Formula : C17H34O4

- Molecular Weight : 302.5 g/mol

- Appearance : Liquid, typically stored with inert solids to prevent decomposition.

Carcinogenicity Studies

A significant area of research has focused on the carcinogenic potential of BBTC. A study conducted on B6C3F1 mice assessed the compound's ability to induce tumors when administered at varying dietary levels (0%, 0.25%, and 0.5%) over 78 weeks. The findings indicated that while neoplasms were observed in all groups, including controls, there were no significant differences in tumor incidence or mortality rates among the groups. Thus, the study concluded that there was no evidence of carcinogenicity associated with BBTC in this model .

| Dose Level | Tumor Incidence | Mortality Rate |

|---|---|---|

| Control | Present | No significant difference |

| 0.25% | Present | No significant difference |

| 0.5% | Present | No significant difference |

Thermal Stability and Safety Assessments

Research has demonstrated that BBTC exhibits specific thermal properties that are crucial for its safe handling and application. Studies using differential scanning calorimetry (DSC) have analyzed its thermal decomposition behavior and thermokinetic parameters under isothermal conditions. These studies are vital for understanding the safety profile of BBTC in industrial applications.

Key Findings:

- Thermal Decomposition : BBTC shows a distinct thermal decomposition pattern that can be influenced by the presence of metal ions and specific acids .

- Safety Assessment : Thermokinetic parameters have been established to predict potential hazards associated with BBTC during processing and storage .

Biological Interactions

The biological interactions of BBTC extend beyond carcinogenicity to include its effects on cellular systems and potential toxicity:

- Cellular Toxicity : Studies indicate that high concentrations of BBTC can lead to cellular stress responses, including swelling of hepatocytes in animal models .

- Environmental Impact : As an organic peroxide, BBTC may pose risks to aquatic life if released into water systems, necessitating further studies on its biodegradation and ecological effects.

Q & A

Q. What are the key physicochemical properties of 1,1-Bis(tert-butylperoxy)-3,3,5-trimethylcyclohexane relevant to laboratory handling?

The compound (CAS 6731-36-8) has a molecular formula of C₁₇H₃₄O₄ , a molecular weight of 302.45 g/mol , and a density of 0.95 g/cm³ . It is immiscible with water, has a melting point of -20°C , and a boiling point of 312.2°C at 760 mmHg . Its flash point is 108.7°C , and it is classified as an oxidizer (hazard symbol O ) with a risk code R7 (may cause fire) . These properties necessitate controlled storage (0–6°C) and precautions to avoid ignition sources .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Due to its oxidizer properties, avoid contact with combustible materials and ensure proper ventilation. Use personal protective equipment (PPE), including chemical-resistant gloves and goggles. Storage must adhere to temperature guidelines (0–6°C) to prevent decomposition. In case of spills, collect residues using non-sparking tools and dispose of them as hazardous waste . Diluents (e.g., mineral oil) are often used to stabilize commercial formulations, requiring careful handling to avoid unintended reactivity .

Advanced Research Questions

Q. How can capillary gas chromatography-mass spectrometry (GC/MS) be optimized for detecting this compound in environmental samples?

Analytical methods for environmental matrices (e.g., seawater, sediment) require optimization of extraction and derivatization steps. A study achieved >85% recovery rates using solid-phase microextraction (SPME) coupled with GC/MS. Key parameters include:

- Column selection : Polar capillary columns (e.g., DB-5MS) improve separation.

- Ion monitoring : Focus on characteristic fragments (e.g., m/z 302 for the molecular ion).

- Detection limits : Reported as 0.1 µg/L in water and 1.0 µg/kg in sediment .

Method validation should include spike-and-recovery tests and comparison with certified reference materials.

Q. How can researchers resolve contradictions in stability data under varying experimental conditions?

Discrepancies in thermal stability or reactivity may arise from differences in diluent composition, purity, or storage conditions. A systematic approach includes:

- Controlled stability studies : Conduct isothermal calorimetry (e.g., DSC) to assess decomposition kinetics at varying temperatures.

- Diluent effects : Compare reactivity in formulations with ≤57% active compound vs. ≥43% inert diluents .

- Cross-validation : Replicate experiments using standardized protocols (e.g., ASTM E537) and align findings with theoretical frameworks, such as free-radical initiation mechanisms .

Q. What role does this compound play in free-radical polymerization, and how do diluents influence its reactivity?

As a peroxide initiator, it decomposes thermally to generate tert-butoxy radicals, which initiate polymerization. Key factors include:

- Half-life temperature : Critical for determining initiation efficiency (e.g., 10-hour half-life at 115°C).

- Diluent interactions : Mineral oil or inert solids (≥43%) reduce active concentration, moderating reaction rates and improving safety .

Experimental design should account for solvent compatibility and monitor exothermic behavior using adiabatic calorimetry.

Q. How can theoretical frameworks guide research on its environmental impact and degradation pathways?

Link studies to radical chain reaction theory and environmental fate models . For example:

- Aquatic toxicity : Use Ames tests to assess mutagenicity (reported in marine organisms) .

- Degradation products : Identify intermediates (e.g., trimethylcyclohexane derivatives) via LC-QTOF-MS and correlate with ecotoxicological endpoints.

Conceptual frameworks should integrate kinetic data (e.g., hydrolysis rates) and partition coefficients (log Kₒw) to predict bioaccumulation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.